6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-hydroxy-
Overview
Description
“6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-hydroxy-” is a chemical compound . It is related to other compounds such as 10-Methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one and 2-Methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one . It is derived from bitter wood and forms yellow crystals .
Molecular Structure Analysis
The molecular structure of “6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-hydroxy-” is complex. It is related to other compounds such as 10-Methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one and 2-Methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one . The molecular formula is C15H10N2O2 .Physical And Chemical Properties Analysis
“6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-hydroxy-” forms yellow crystals and is soluble in methanol, ethanol, DMSO and other organic solvents .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been synthesized as a 5-aza analogue of ellipticine alkaloids, using a process involving the treatment of phenyl isocyanates and iminophosphorane, leading to various indolonaphthyridines with potential biological significance (Zhang, Shi, Zhang, & Wang, 2000).
- Enantioselective synthesis of ethyl 6-substituted hexahydro-1H-indolo naphthyridine carboxylates from tryptophan has been reported, showcasing the versatility of this compound in organic synthesis (Katritzky, Qiu, Yang, & Steel, 1999).
Potential Biological and Pharmaceutical Applications
- Certain derivatives of 6H-indolo naphthyridines have shown specific inhibition of the benzodiazepine receptor, indicating potential pharmaceutical applications in the modulation of these receptors (Da Settimo et al., 1986).
- 6H-indolo naphthyridine derivatives have demonstrated cytostatic properties, suggesting their potential use in cancer therapy (Mastalarz et al., 2004).
Analytical and Structural Studies
- The molecular structure of compounds like amarorine, which include the 6H-indolo naphthyridin-6-one structure, has been elucidated through X-ray crystallography, contributing to a better understanding of their chemical behavior (Clarke, Jewers, & Jones, 1980).
- Studies on the spectroscopic properties and theoretical investigations of triarylamines based on 6H-indolo[2,3-b]quinoxaline have expanded the knowledge about the optical and electrochemical properties of these compounds (Thomas & Tyagi, 2010).
properties
IUPAC Name |
3-hydroxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2/c17-12-7-10-13-9(5-6-15-10)8-3-1-2-4-11(8)16(13)14(12)18/h1-7,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTCTNQHGRFRLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4N2C(=O)C(=CC4=NC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-hydroxy- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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